molecular formula C9H7BrN2O B1287635 5-Benzyl-3-bromo-1,2,4-oxadiazole CAS No. 121562-10-5

5-Benzyl-3-bromo-1,2,4-oxadiazole

Cat. No. B1287635
M. Wt: 239.07 g/mol
InChI Key: GVHVZTQUDZUSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-3-bromo-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. This particular compound is characterized by a benzyl group attached to the fifth position and a bromine atom at the third position of the oxadiazole ring.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives has been reported in several studies. For instance, derivatives of 5-benzyl-1,3,4-oxadiazole have been synthesized through a multi-step process involving the conversion of phenyl acetic acid into ester, hydrazide, and then cyclization in the presence of carbon disulfide to afford the oxadiazole ring . Another study describes the preparation of 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones, which could potentially be transformed into 5-benzyl-3-bromo-1,2,4-oxadiazole through further chemical modifications .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring. Theoretical calculations and spectroscopic techniques are often used to confirm the structure of these compounds. For example, the structure of 5-benzyl-1,3,4-oxadiazole derivatives was confirmed using spectral techniques . The molecular structure is crucial for the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions depending on the substituents attached to the ring. For example, 5-aryl-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones can react with secondary alkylamines to give amino derivatives or undergo cyclic transformation with primary alkylamines . The presence of a bromine atom in 5-benzyl-3-bromo-1,2,4-oxadiazole suggests potential for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These properties include stability, solubility, and reactivity. For instance, 3-oxo-4-amino-1,2,3-oxadiazole derivatives have been shown to have pronounced acid/base stability . The presence of substituents like the benzyl group and bromine atom can further affect these properties, potentially leading to compounds with unique chemical behaviors and applications.

Scientific Research Applications

  • Medicinal Chemistry

    • Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
    • These molecules have established their potential for a wide range of applications, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
    • For example, 1,2,4-oxadiazole linked 5-fluorouracil derivatives exhibited significant anti-cancer activity when they were evaluated against human cancer cell lines .
  • Material Science

    • Oxadiazoles are of considerable importance in material science . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
    • The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

properties

IUPAC Name

5-benzyl-3-bromo-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-9-11-8(13-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHVZTQUDZUSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-3-bromo-1,2,4-oxadiazole

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